2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

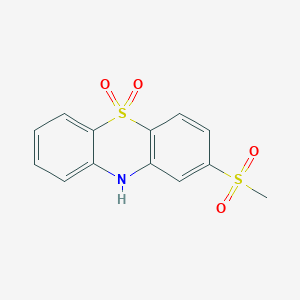

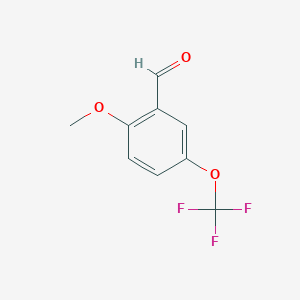

The molecular formula of 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide is C13H11NO4S2, and its molecular weight is 309.36 .Chemical Reactions Analysis

The unique properties of 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide make it ideal for studying oxidation-reduction reactions.Physical And Chemical Properties Analysis

Oxidized phenothiazine chromophores, such as 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide, have received significant attention in various technological applications due to their excellent photoluminescence properties, low toxicity, easy synthetic modification, non-planar structure, and environmentally friendly behavior . They exhibit high phosphorescence quantum yields, better photochemical and photothermal stabilities, and long-lived emission lifetimes in the solid state .Applications De Recherche Scientifique

Synthesis and Structural Insights

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide, a derivative of phenothiazine, has been the subject of various studies focused on its synthesis and structural characterization. The oxidation of phenothiazines, including 10H-phenothiazine, results in the formation of phenothiazine-5,5-dioxides (sulfones) (Kachhee et al., 2005). The synthesis process often involves Smiles rearrangement, as observed in the creation of novel substituted 1-nitro-10H-phenothiazines and their transformation into sulfones (Jangid et al., 2019). These compounds are characterized by various spectral and elemental studies, offering insights into their molecular structure and properties.

Antimicrobial Applications

The antimicrobial potential of 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide derivatives has been explored in various studies. The synthesized phenothiazine sulfones, including phenothiazine-5,5-dioxides, have been screened for their antimicrobial activities against selected bacterial and fungal strains (Jangid et al., 2019). These findings suggest the potential utility of these compounds in developing new antimicrobial agents.

Photophysical and Material Science Applications

The photophysical properties and applications in material science of phenothiazine-5,5-dioxides have garnered attention due to their unique characteristics. For instance, the photophysical properties of selected phenothiazines and phenazines have been rationalized based on DFT calculations, highlighting their potential in material science applications (Swoboda et al., 2022). The oxidized phenothiazine chromophores, including phenothiazine 5-oxide and phenothiazine 5,5-dioxide, exhibit excellent photoluminescence properties, making them suitable for applications in lighting systems, photovoltaic devices, data storage, sensing, bioimaging, and more (Rout et al., 2021).

Orientations Futures

The oxidized phenothiazine derivatives possess room temperature phosphorescence properties which enhance the importance of phenothiazine 5-oxide and phenothiazine 5,5-dioxide units and provide a new pathway for their multi-purpose applications like digital security, optical recording devices, bioimaging, sensors, organic light-emitting diodes, data storage, low-cost anti-counterfeiting technologies, and temperature monitoring . The outlook of this review provides a better understanding of the significance of phenothiazine 5-oxide and phenothiazine 5,5-dioxide units for the development of novel materials for optoelectronic and biological applications .

Propriétés

IUPAC Name |

2-methylsulfonyl-10H-phenothiazine 5,5-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S2/c1-19(15,16)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)20(13,17)18/h2-8,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFPVNVEKDXYHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)